molecular formula C4H4ClLiN2O2S B2560593 lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate CAS No. 2172152-41-7

lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate

Cat. No.: B2560593
CAS No.: 2172152-41-7
M. Wt: 186.54
InChI Key: ORCPYMRJNMVJDC-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is known for its unique structure, which includes a lithium ion paired with a 2-chloro-1-methyl-1H-imidazole-5-sulfinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with a sulfinate source in the presence of a lithium salt. The reaction conditions often include:

    Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methyl-1H-imidazole: A precursor in the synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate.

    Lithium sulfinate: Another lithium salt with similar reactivity but different applications.

    1-Methyl-1H-imidazole-5-sulfinate: A structurally related compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of a lithium ion with a chlorinated imidazole-sulfinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

lithium;2-chloro-3-methylimidazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S.Li/c1-7-3(10(8)9)2-6-4(7)5;/h2H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCPYMRJNMVJDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClLiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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